An In-Depth Technical Guide to (3S)-3-Phenylpyrrolidine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (3S)-3-Phenylpyrrolidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(3S)-3-Phenylpyrrolidine, a chiral synthetic building block, holds significant value in the fields of medicinal chemistry and asymmetric synthesis. Its unique structural and stereochemical properties make it a sought-after intermediate for the development of novel therapeutics and a versatile ligand in catalytic processes. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, offering insights for researchers and drug development professionals.
Core Chemical and Physical Properties
(3S)-3-Phenylpyrrolidine is a chiral amine featuring a phenyl group at the 3-position of a pyrrolidine ring. This seemingly simple structure gives rise to a unique three-dimensional arrangement that is crucial for its utility in stereoselective transformations.
Table 1: Physicochemical Properties of (3S)-3-Phenylpyrrolidine
| Property | Value | Source/Notes |
| CAS Number | 62624-46-8 | [1] |
| Molecular Formula | C₁₀H₁₃N | [1] |
| Molecular Weight | 147.22 g/mol | [1] |
| Appearance | Liquid | [2] |
| Purity | Typically ≥98% | [2] |
| Boiling Point | 243.4 °C at 760 mmHg (for racemate) | [1] |
| Flash Point | 103.1 °C (for racemate) | [1] |
| Solubility | General solubility in organic solvents can be inferred, but specific data is limited.[3][4] |
Spectroscopic and Structural Characterization
Detailed experimental spectroscopic data for (3S)-3-phenylpyrrolidine is not extensively published. However, based on the structure and data from related compounds, the expected spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the pyrrolidine ring protons due to diastereotopicity. The phenyl protons would appear in the aromatic region (typically δ 7.0-7.5 ppm). The N-H proton signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the pyrrolidine and phenyl carbons. The chiral center (C3) and the adjacent carbons would have characteristic chemical shifts.
Infrared (IR) Spectroscopy: The IR spectrum of 3-phenylpyrrolidine would exhibit characteristic absorption bands. Key expected vibrations include:
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N-H stretch: A moderate to weak band around 3300-3500 cm⁻¹.
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
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C-H stretch (aliphatic): Bands below 3000 cm⁻¹.
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C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-N stretch: Typically in the 1020-1250 cm⁻¹ range.
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of 3-phenylpyrrolidine would show a molecular ion peak (M⁺) at m/z 147. Fragmentation patterns would likely involve the loss of the phenyl group or cleavage of the pyrrolidine ring.
Synthesis of (3S)-3-Phenylpyrrolidine
The synthesis of enantiomerically pure (3S)-3-phenylpyrrolidine is a key challenge and a testament to the advancements in asymmetric synthesis. Several strategies can be employed, primarily falling into two categories: enantioselective synthesis from achiral or prochiral precursors, and chiral resolution of the racemic mixture.
Enantioselective Synthesis
Modern synthetic methods focus on establishing the chiral center at the C3 position with high enantioselectivity. One plausible approach involves the asymmetric hydroarylation of a pyrroline precursor.
Caption: Asymmetric synthesis of (3S)-3-phenylpyrrolidine via catalytic hydroarylation.
This strategy leverages a palladium catalyst paired with a chiral ligand to control the stereochemical outcome of the addition of an aryl group to the pyrroline double bond. The choice of the chiral ligand is paramount in achieving high enantiomeric excess (ee).[7]
Chiral Resolution
A classical yet effective method for obtaining enantiomerically pure compounds is the resolution of a racemic mixture. This typically involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.
Experimental Protocol: Chiral Resolution of (±)-3-Phenylpyrrolidine
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Salt Formation: Dissolve racemic 3-phenylpyrrolidine in a suitable solvent (e.g., ethanol or methanol). Add a stoichiometric amount of a chiral resolving agent, such as L-(+)-tartaric acid, dissolved in the same solvent.
-
Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution. The efficiency of this step is dependent on the differential solubility of the diastereomeric salts.
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Isolation and Purification: Collect the crystals by filtration. The purity of the diastereomeric salt can be improved by recrystallization.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with a strong base (e.g., NaOH) to deprotonate the pyrrolidine nitrogen.
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Extraction: Extract the free (3S)-3-phenylpyrrolidine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.
-
Enantiomeric Purity Analysis: The enantiomeric excess of the final product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation.
Caption: General workflow for the chiral resolution of racemic 3-phenylpyrrolidine.
Reactivity and Applications in Synthesis
The synthetic utility of (3S)-3-phenylpyrrolidine stems from the reactivity of its secondary amine and its inherent chirality.
N-Functionalization
The secondary amine of (3S)-3-phenylpyrrolidine is nucleophilic and can readily undergo a variety of reactions to introduce substituents on the nitrogen atom, including:
-
N-Alkylation: Reaction with alkyl halides or other alkylating agents.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions with aryl halides.
These transformations allow for the incorporation of the chiral 3-phenylpyrrolidine scaffold into more complex molecules.
Asymmetric Catalysis
A primary application of (3S)-3-phenylpyrrolidine and its derivatives is in the field of asymmetric catalysis.[8] The chiral environment provided by the 3-phenylpyrrolidine moiety can be harnessed to control the stereochemical outcome of a wide range of chemical reactions. It can serve as a chiral ligand for transition metals or as a core component of organocatalysts.[8]
Example Application: Asymmetric Aldol Reaction
Derivatives of (3S)-3-phenylpyrrolidine can be employed as organocatalysts in asymmetric aldol reactions. The mechanism typically involves the formation of a chiral enamine intermediate, which then reacts with an aldehyde in a stereocontrolled manner.
Caption: Catalytic cycle of a (3S)-3-phenylpyrrolidine-derived organocatalyst in an asymmetric aldol reaction.
Safety and Handling
Table 2: GHS Hazard Statements for 3-Phenylpyrrolidine (Racemate)
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source:[6]
Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
(3S)-3-Phenylpyrrolidine is a valuable chiral building block with significant potential in drug discovery and asymmetric synthesis. Its stereodefined structure allows for the creation of complex chiral molecules and the development of highly selective catalytic systems. While there is a need for more comprehensive public data on its specific physical and spectroscopic properties, the established synthetic routes and its demonstrated utility in various chemical transformations underscore its importance as a tool for the modern synthetic chemist. Further exploration of its applications is likely to lead to the discovery of new and innovative chemical entities and processes.
References
-
PubChem. (3S)-pyrrolidin-3-ol. Available at: [Link]
-
IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
-
PubChem. 3-Methyl-3-phenylpyrrolidine. Available at: [Link]
-
PubChem. 3-Phenylpyrrolidine. Available at: [Link]
-
Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. Available at: [Link]
-
National Center for Biotechnology Information. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Available at: [Link]
-
ResearchGate. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Available at: [Link]
-
Semantic Scholar. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Available at: [Link]
-
Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Available at: [Link]
-
arXiv. Response of fluorescent molecular rotors in ternary macromolecular mixtures. Available at: [Link]
-
PubMed. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3). Available at: [Link]
-
National Center for Biotechnology Information. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Available at: [Link]
-
Journal of Chemistry and Technologies. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Available at: [Link]
-
National Center for Biotechnology Information. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Available at: [Link]
-
PubChem. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. Available at: [Link]
Sources
- 1. (3S)-3-phenylpyrrolidine | C10H13N | CID 1383267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,3R)-3-PHENYLPYRROLIDINE-2-CARBOXYLIC ACID CAS#: 118758-48-8 [m.chemicalbook.com]
- 3. 3-Phenylpyridine(1008-88-4) 1H NMR spectrum [chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid | 118758-48-8 [sigmaaldrich.com]
- 6. 3-Phenylpyrrolidine | C10H13N | CID 3146743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uspbpep.com [uspbpep.com]
- 8. researchgate.net [researchgate.net]
